molecular formula C15H20N6O2 B2457783 1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone CAS No. 2034472-91-6

1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Cat. No. B2457783
CAS RN: 2034472-91-6
M. Wt: 316.365
InChI Key: WOYHCUWZLMYISU-UHFFFAOYSA-N
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Description

1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a useful research compound. Its molecular formula is C15H20N6O2 and its molecular weight is 316.365. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Properties

1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone and related compounds are part of ongoing research into novel antibacterial agents. For example, Piperazinyl oxazolidinone antibacterial agents demonstrate significant activity against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus, showcasing the potential of these compounds in addressing antibiotic resistance (Tucker et al., 1998).

Heterocyclic Chemistry and Antimicrobial Activity

The synthesis of novel pyrazolopyrimidine, 1,2,4-triazolopyrimidine, and other derivatives incorporating thiazolo[3,2-a]benzimidazole moiety highlights the chemical versatility of the compound. Some of these derivatives exhibit moderate effects against various bacterial and fungal species, underlining the potential for developing new antimicrobial drugs (Abdel‐Aziz et al., 2008).

Microwave-Assisted Synthesis

Research into microwave-assisted synthesis techniques for compounds containing pyrimidine imines and thiazolidinones, including 1-(4-(4-piperidin-1-yl)phenyl)ethanone derivatives, reveals an efficient method for creating antibacterial agents. This approach significantly reduces reaction times and may improve yields, making it a valuable method for synthesizing new chemical entities with potential therapeutic applications (Merugu et al., 2010).

Synthesis of Dihydropyrimidinone Derivatives

The one-pot Biginelli synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety is an example of how these compounds can be synthesized efficiently. These derivatives are produced in good yield using a simple method, demonstrating the potential for large-scale synthesis and further functionalization in drug development (Bhat et al., 2018).

Characterization and Cytotoxic Studies

Synthesis and detailed characterization of specific derivatives, such as 1-(4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone, provide insights into the structural requirements for biological activity. These studies include spectroscopic characterization, thermal stability analysis, and preliminary cytotoxic evaluations, which are crucial for the development of new pharmaceutical agents (Govindhan et al., 2017).

properties

IUPAC Name

1-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O2/c1-11-7-14(19-12(2)18-11)23-13-3-5-20(6-4-13)15(22)8-21-10-16-9-17-21/h7,9-10,13H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYHCUWZLMYISU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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